(4-Nitrophenyl)methanesulfonamide

Descripción general

Descripción

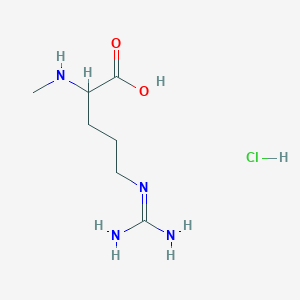

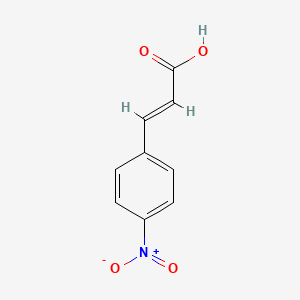

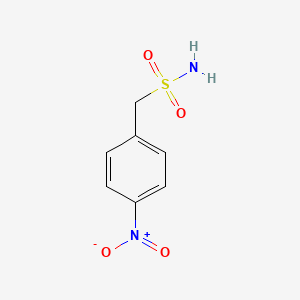

(4-Nitrophenyl)methanesulfonamide, also referred to as 4NPMSA, is a compound that closely resembles the structures of N-phenylmethanesulfonamide (PMSA) and N-(3-nitrophenyl)methanesulfonamide, with slight variations in geometric parameters. The presence of a nitro group at the para position of the benzene ring in PMSA does not alter the space group, which remains the same as in the case of PMSA without the nitro substitution. The molecular structure allows for the amide hydrogen atom to be available to receptor molecules during biological activity, which is significant for its potential applications in medicinal chemistry .

Synthesis Analysis

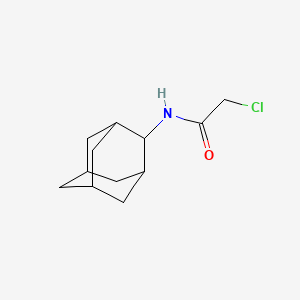

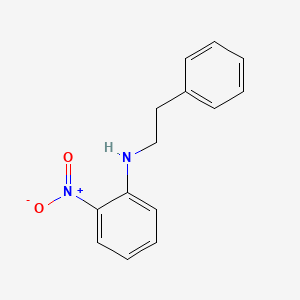

The synthesis of (4-Nitrophenyl)methanesulfonamide derivatives has been explored in the context of developing compounds with anti-inflammatory activity. These derivatives were synthesized from p-nitroaniline through a three-step process. The synthesized compounds were confirmed using various spectroscopic methods such as IR, 1H NMR, and MS, and some showed significant anti-inflammatory activity in a mouse model of xylene-induced ear edema .

Molecular Structure Analysis

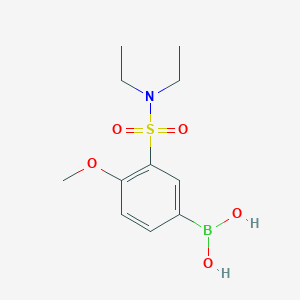

The molecular structure of 4NPMSA has been determined by X-ray diffraction, revealing that the N-H hydrogen atom and the methylsulfonyl group are trans to each other across the plane of the benzene ring. This configuration facilitates the formation of centrosymmetric dimers through N-H⋯O hydrogen bonding. The crystal structure of a related compound, N-(4-nitrophenyl)-N-phenylsulfonamide, has also been determined, showing a dihedral angle between the phenyl rings and a distorted tetrahedral configuration around the sulfur atom .

Chemical Reactions Analysis

The reactivity of (4-Nitrophenyl)methanesulfonamide in the formation of complexes with strong organic bases has been studied. Intermolecular interactions and the response of the compound to form hydrogen-bonded complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been analyzed. The formation of these complexes involves proton transfer from the C-H acid to the base, resulting in ionic pairs . Additionally, vicarious nucleophilic substitution (VNS) reactions have been observed with compounds activated by sulfur-based electron-withdrawing groups, indicating a potential for (4-Nitrophenyl)methanesulfonamide to undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Nitrophenyl)methanesulfonamide and its derivatives have been characterized using various spectroscopic and computational methods. The electronic spectra of complexes formed with TBD have been predicted using computational methods, considering solvent effects. These studies help in understanding the behavior of 4NPMSA in different environments and its potential interactions with other molecules . The thermal stability of related sulfonamide compounds has also been assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), which could provide insights into the stability of 4NPMSA under various conditions .

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Studies

- Complex Formation with Triazabicyclo Decene: Research by Binkowska et al. (2001) and Huczyński et al. (2007) investigated the complex formation of 4-nitrophenyl derivatives with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). These studies revealed important insights into the ion-pair structures and hydrogen bonding in these complexes, contributing to a better understanding of molecular interactions and structure-function relationships in chemical systems (Binkowska et al., 2001); (Huczyński et al., 2007).

Chemical Properties and Reactivity

- Study of Acidic Properties and Conformation: The acidic properties and molecular conformation of 4-nitrophenyl derivatives have been the focus of research, providing valuable information on the steric effects and accessibility of functional groups in these molecules. This research is pivotal for understanding the chemical reactivity and potential applications in synthesis and catalysis (Binkowska et al., 2009).

Electrochemical Analysis

- Voltammetric and Polarographic Studies: Investigations into the electrochemical behavior of related compounds like nimesulide (which contains the 4-nitrophenyl methanesulfonamide moiety) have provided insights into the reducibility and oxidizability of these compounds. This knowledge is crucial for developing electrochemical sensors and analytical methods in pharmaceutical and chemical industries (Álvarez-Lueje et al., 1997).

Computational Chemistry

- Ab initio Predictions: Computational studies, such as those by Binkowska et al. (2008), on the structure and energetics of 4-nitrophenyl derivatives have been instrumental in predicting the behavior of these compounds in different environments. Such studies are essential for theoretical chemistry and aid in the design of new molecules with desired properties (Binkowska et al., 2008).

Fragmentation Studies

- Electron Ionization and Fragmentation: Research by Danikiewicz (1997) on the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide and its derivatives upon electron ionization contributes to the field of mass spectrometry, offering insights into the structural stability and decomposition pathways of these compounds (Danikiewicz, 1997).

Proton Abstraction Studies

- Kinetics of Proton Abstraction: Studies on the kinetics of proton abstraction from 4-nitrophenyl[bis(ethylsulphonyl)]methane by organic bases have provided crucial data on reaction rates and mechanisms. Such information is vital for understanding acid-base interactions in organic chemistry and for developing new synthetic methodologies (Jarczewski & Binkowska, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLIVAAMSLPRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373078 | |

| Record name | 1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrophenyl)methanesulfonamide | |

CAS RN |

88918-72-3 | |

| Record name | 1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

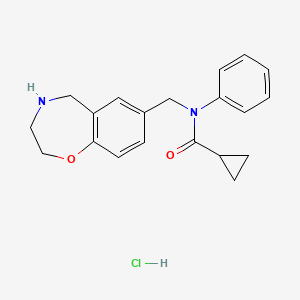

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)